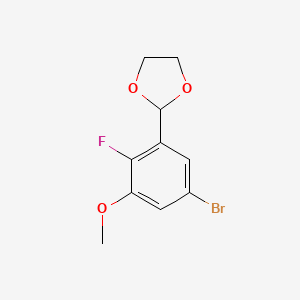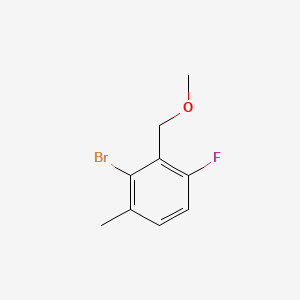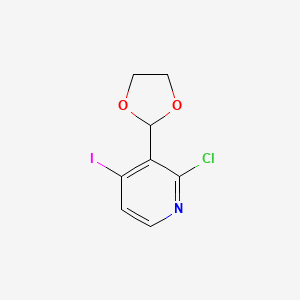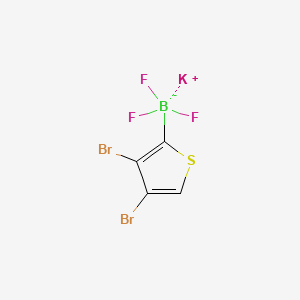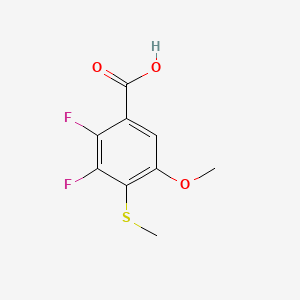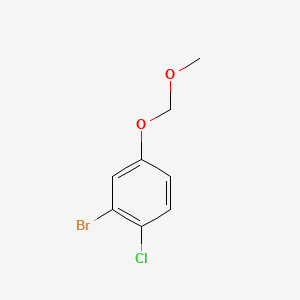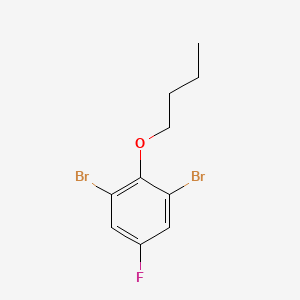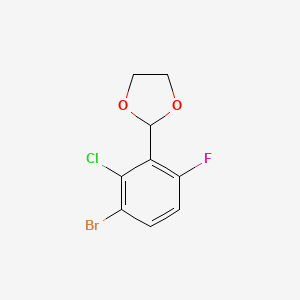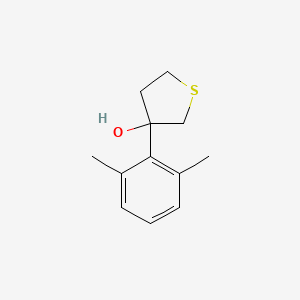
4-Hexylphenyl ethyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexylphenyl ethyl sulfide (HPES) is an organic compound with the molecular formula C9H16S. It is a colorless liquid with a pungent odor and has been used in a variety of scientific applications. HPES has been used as a reagent in organic synthesis, a reactant in the production of pharmaceuticals, and as a pharmaceutical itself. HPES has also been used as a biomarker in biochemistry and physiology, and is being studied for its potential applications in drug development.
Aplicaciones Científicas De Investigación
4-Hexylphenyl ethyl sulfide has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, a reactant in the production of pharmaceuticals, and as a pharmaceutical itself. This compound has also been used as a biomarker in biochemistry and physiology, and is being studied for its potential applications in drug development.
Mecanismo De Acción
4-Hexylphenyl ethyl sulfide is believed to act as a monoamine oxidase inhibitor, which means that it inhibits the activity of the enzyme monoamine oxidase. This enzyme is responsible for breaking down certain neurotransmitters in the brain, such as serotonin and dopamine. By inhibiting the activity of this enzyme, this compound can increase the levels of these neurotransmitters, which can have a variety of effects on mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to reduce levels of cortisol, a stress hormone. In addition, this compound has been shown to increase levels of acetylcholine, which is involved in learning and memory. This compound has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hexylphenyl ethyl sulfide has several advantages and limitations for lab experiments. The main advantage of using this compound is that it is relatively inexpensive and easy to obtain. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound is toxic and should be handled with care. In addition, this compound is not soluble in water and must be dissolved in organic solvents prior to use.
Direcciones Futuras
There are a number of potential future directions for research on 4-Hexylphenyl ethyl sulfide. One potential direction is to further study the biochemical and physiological effects of this compound in humans. Additionally, this compound could be studied for its potential applications in drug development. This compound could also be studied for its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Finally, this compound could be studied for its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Métodos De Síntesis
4-Hexylphenyl ethyl sulfide is produced commercially through a process of sulfonation of 4-hexylphenol. The sulfonation reaction is catalyzed by sulfuric acid and is carried out at temperatures of up to 200°C. The reaction yields a mixture of 4-hexylphenyl ethyl sulfides and other by-products, which are then separated and purified by distillation. The main product is this compound, which is then further purified by recrystallization.
Propiedades
IUPAC Name |
1-ethylsulfanyl-4-hexylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22S/c1-3-5-6-7-8-13-9-11-14(12-10-13)15-4-2/h9-12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXCWFLBKSNRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.39 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

